3-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid
Description
3-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid is an organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO5/c1-19(2)20(3,4)26-21(25-19)16-12-14(9-10-17(16)24-5)13-7-6-8-15(11-13)18(22)23/h6-12H,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAOZCIBIUPTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC(=CC=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid typically involves the reaction of 4-methoxybenzeneboronic acid with 3-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The aromatic rings can undergo reduction reactions, although these are less common.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated compounds and strong bases are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major products are the reduced forms of the aromatic rings.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
3-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with halogenated compounds in the presence of a palladium catalyst to form new carbon-carbon bonds. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid is unique due to its specific structure, which combines a boronic ester group with a methoxy-substituted aromatic ring. This combination enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions. Its versatility in forming carbon-carbon bonds and its stability under various reaction conditions make it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
